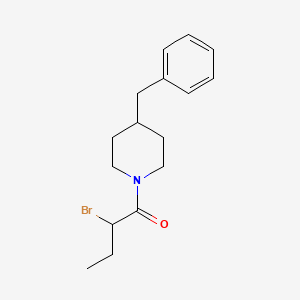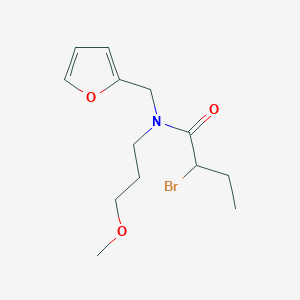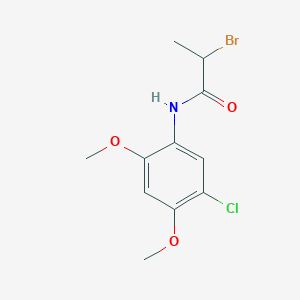![molecular formula C23H40Cl2N6O5 B1344604 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of TFA and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using techniques such as HPLC and lyophilized to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride primarily undergoes hydrolysis reactions catalyzed by plasmin and microplasmin. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be measured spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered solution, such as Tris-HCl, at physiological pH (around 7.4) and temperature (37°C). The presence of NaCl can enhance the reaction rate .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a chromogenic compound that can be detected by its absorbance at 405 nm .
Scientific Research Applications
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate for plasmin and microplasmin. Some of its applications include:
Mechanism of Action
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride exerts its effects through its interaction with plasmin and microplasmin. Upon binding to these enzymes, the peptide bond between lysine and p-nitroaniline is cleaved, releasing p-nitroaniline. This reaction is highly specific and allows for the quantification of enzyme activity based on the absorbance of p-nitroaniline at 405 nm .
Comparison with Similar Compounds
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride is unique due to its specific substrate properties for plasmin and microplasmin. Similar compounds include:
H-D-Phe-Pip-Arg-pNA · 2HCl: A chromogenic substrate for thrombin.
Z-D-Arg-Gly-Arg-pNA · 2HCl: A chromogenic substrate for Factor Xa.
Bz-Ile-Glu-Gly-Arg-pNA · HCl: Another chromogenic substrate for Factor Xa.
These compounds share the common feature of being chromogenic substrates for specific proteases, but they differ in their enzyme targets and applications.
Properties
Molecular Formula |
C23H40Cl2N6O5 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride |
InChI |
InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20-;;/m0../s1 |
InChI Key |
VESQMNNSPPEOSZ-JADADVEQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N.Cl.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl |
sequence |
VLK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

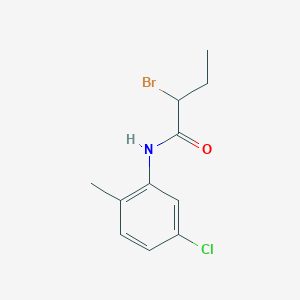
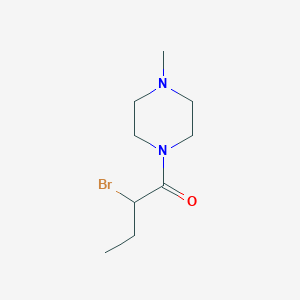
![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)



